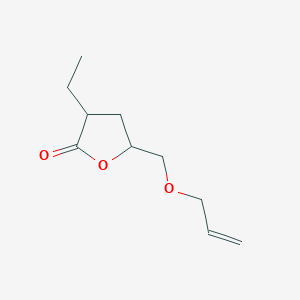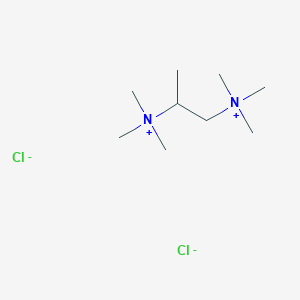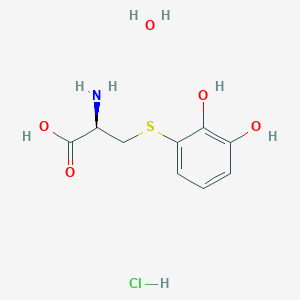![molecular formula C13H22O2 B14510148 1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol CAS No. 63971-24-4](/img/structure/B14510148.png)
1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol is a complex organic compound characterized by its unique bicyclic structure. This compound features a hexane ring with multiple methyl groups and a diol functional group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol typically involves multiple steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic hexane ring. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions. This step requires the use of strong bases such as sodium hydride or potassium tert-butoxide.
Addition of the Ethyl Group: The ethyl group is added through an ethylation reaction, often using ethyl iodide as the ethylating agent.
Formation of the Diol Functional Group: The final step involves the oxidation of the bicyclic structure to introduce the diol functional group. This can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Diels-Alder reaction and subsequent alkylation and ethylation steps.
Continuous Flow Systems: Continuous flow systems are employed to ensure efficient and consistent production.
Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography.
化学反応の分析
Types of Reactions
1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol undergoes various chemical reactions, including:
Oxidation: The diol functional group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols are used for substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol involves its interaction with molecular targets such as enzymes and receptors. The diol functional group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s unique structure allows it to interact with specific pathways, potentially modulating biological processes.
類似化合物との比較
Similar Compounds
- 1-Methyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol
- 1-Ethyl-2,3,4,5,6-tetramethylbicyclo[2.1.1]hex-2-ene-5,6-diol
- 1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hexane
Uniqueness
1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol is unique due to its specific combination of an ethyl group, multiple methyl groups, and a diol functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
63971-24-4 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
1-ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol |
InChI |
InChI=1S/C13H22O2/c1-7-13-9(3)8(2)10(4,11(13,5)14)12(13,6)15/h14-15H,7H2,1-6H3 |
InChIキー |
FLRQMNCFQHOKEN-UHFFFAOYSA-N |
正規SMILES |
CCC12C(=C(C(C1(C)O)(C2(C)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



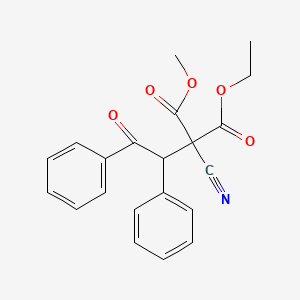
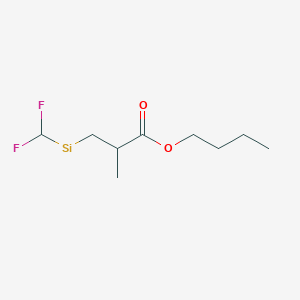
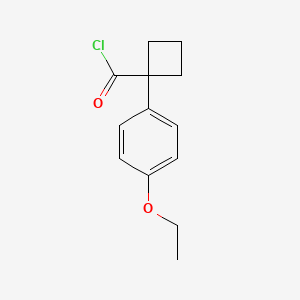
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)

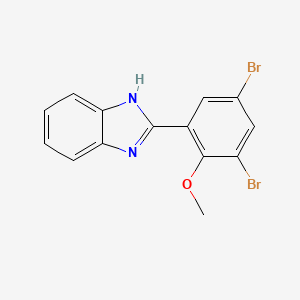
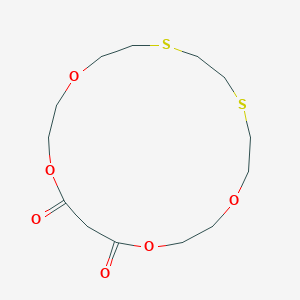
![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)

![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)
